2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h6-7H,1H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYHLGXFCSDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=C(N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407815 | |
| Record name | 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610265-04-8 | |
| Record name | 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of Imidazole-4,5-dicarboxylic Acid Core Structures
The preparation of the aromatic imidazole-4,5-dicarboxylic acid scaffold is a key focus in the literature, often serving as a precursor or a ligand in coordination chemistry.
Multicomponent reactions (MCRs) represent an efficient strategy for the one-pot synthesis of highly substituted imidazole (B134444) rings. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). While specific MCRs yielding the titular dihydro compound are not detailed, this approach is a cornerstone for creating substituted aromatic imidazoles. For instance, a common method involves the reaction of a benzil (B1666583) derivative, an aromatic aldehyde, and ammonium (B1175870) acetate, often catalyzed by a mild acid like p-toluenesulfonic acid (PTSA), to produce 2,4,5-trisubstituted imidazoles in high yields.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | PTSA | 2,4,5-Triarylimidazole |
| Benzil | Aromatic Aldehyde | Ammonium Acetate & Aniline | PTSA | 1,2,4,5-Tetraarylimidazole |
This interactive table showcases common components in multicomponent reactions for the synthesis of aromatic imidazole cores.
Oxidative methods are a primary route to imidazole-4,5-dicarboxylic acid, typically starting from a benzimidazole (B57391) precursor. The oxidation cleaves the benzene (B151609) ring, leaving the more stable imidazole core with carboxylic acid groups at the 4 and 5 positions. walshmedicalmedia.com
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Potassium dichromate (K₂Cr₂O₇) walshmedicalmedia.com
Hydrogen peroxide (H₂O₂) researchgate.net
One established method involves the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in a sulfuric acid medium. researchgate.net Another patented process describes reacting imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures, to achieve the dicarboxylic acid. google.com An older method involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde. walshmedicalmedia.comgoogle.com
| Starting Material | Oxidizing Agent(s) | Key Conditions | Product | Reference |
| Benzimidazole | Potassium Permanganate or Dichromate | Not specified | Imidazole-4,5-dicarboxylic acid | walshmedicalmedia.com |
| 2-Alkylbenzimidazoles | Hydrogen Peroxide | 1 M Sulfuric Acid | 2-Alkyl-imidazole-4,5-dicarboxylic acids | researchgate.net |
| Imidazole | Formaldehyde, then Nitric Acid | 100° to 140° C | Imidazole-4,5-dicarboxylic acid | google.com |
| Tartaric acid dinitrate | Ammonia, Formaldehyde | Aqueous solution | Imidazole-4,5-dicarboxylic acid | walshmedicalmedia.comgoogle.com |
This interactive table summarizes various oxidative pathways to synthesize the aromatic imidazole-4,5-dicarboxylic acid.
The synthesis of imidazole-4,5-dicarboxylic acid derivatives often begins with pyrazine (B50134) intermediates. For example, a pyrazine diacid chloride can be reacted with amino acid esters to form substituted pyrazines, which are then converted to the final imidazole-4,5-dicarboxamide products. This highlights the interconversion of heterocyclic systems as a strategy to access the desired imidazole scaffold.
In Situ Ligand Synthesis Methodologies in Coordination Chemistry Research
Imidazole-4,5-dicarboxylic acid (H₃IMDC) is a highly versatile ligand in coordination chemistry and the construction of metal-organic frameworks (MOFs). Its popularity stems from its multiple potential donor sites: two nitrogen atoms in the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net
The concept of in situ ligand synthesis is of growing interest in this field. researchgate.net This approach involves the formation of the ligand itself under the same conditions as the coordination complex assembly. H₃IMDC and its derivatives are excellent candidates for this methodology because the reaction conditions used for MOF synthesis (e.g., hydrothermal conditions) can also facilitate the chemical transformation of precursor molecules into the final imidazole ligand, which is then immediately incorporated into the growing framework.
Derivatization and Functionalization Strategies of the Imidazole-4,5-dicarboxylic Acid Moiety
The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized to produce a wide range of functional molecules. The carboxylic acid groups can be converted into esters or amides, and the nitrogen atoms of the imidazole ring can be substituted.
N-alkylation of the imidazole-4,5-dicarboxylate ester derivatives can be challenging due to steric hindrance. However, such reactions can be achieved, often requiring a strong, non-nucleophilic base. One study noted that N-alkylation of 2-substituted imidazole-4,5-dicarboxylates could be accomplished in low yields using a potent base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Carboxylic Acid Group Derivatizations (e.g., Esterification, Amidation)
The presence of two carboxylic acid groups on the 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid scaffold allows for a variety of derivatizations to form esters and amides. These transformations are fundamental in modifying the compound's solubility, stability, and biological activity.
Esterification:
The conversion of the carboxylic acid groups to esters can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.
A general reaction scheme for the esterification is as follows: this compound + 2 R-OH (in excess) + Acid Catalyst ⇌ 2,3-dihydro-1H-imidazole-4,5-dicarboxylate + 2 H₂O
The choice of alcohol (R-OH) can be varied to produce a wide range of esters, from simple methyl or ethyl esters to more complex alkyl or aryl esters.
Amidation:
The formation of amides from this compound involves the reaction of the carboxylic acid groups with primary or secondary amines. Direct reaction of the dicarboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid groups are typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding diacyl chloride, which is then reacted with the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation under milder conditions.
A representative reaction using an activating agent is:
this compound + 2 SOCl₂ → 2,3-dihydro-1H-imidazole-4,5-dicarbonyl chloride + 2 SO₂ + 2 HCl
2,3-dihydro-1H-imidazole-4,5-dicarbonyl chloride + 4 R₁R₂NH → 2,3-dihydro-1H-imidazole-4,5-dicarboxamide + 2 [R₁R₂NH₂]⁺Cl⁻
The diverse range of commercially available amines allows for the synthesis of a large library of N-substituted amides.
Introduction of Heteroaromatic and Aliphatic Substituents
The introduction of substituents onto the this compound core can be accomplished at the nitrogen atoms of the imidazole ring. The secondary amines within the ring (N-1 and N-3) are nucleophilic and can undergo reactions such as N-alkylation and N-arylation.
N-Alkylation:
N-alkylation can be achieved by reacting the dihydro-imidazole derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, is necessary to deprotonate the imidazole nitrogen, making it a more potent nucleophile. The reaction can potentially lead to a mixture of mono- and di-alkylated products, and the reaction conditions would need to be carefully controlled to achieve the desired product.
N-Arylation:
For the introduction of aromatic substituents, N-arylation reactions such as the Buchwald-Hartwig amination could be employed. This palladium-catalyzed cross-coupling reaction would involve reacting the dihydro-imidazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. This method allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.
The following table summarizes the potential derivatization reactions for this compound:
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Diester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH) | Diamide (B1670390) |
| Amidation | Amine (R₁R₂NH), Coupling Agent (e.g., DCC, EDC) | Diamide |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl derivative |
| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base | N-Aryl derivative |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation in Academic Investigations
Spectroscopic methodologies are indispensable tools for mapping the molecular architecture of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), collectively provide a detailed picture of its atomic connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a powerful technique for probing the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: For this compound, the proton NMR spectrum is expected to be relatively simple. The key signals would correspond to the protons of the imidazolidine (B613845) ring and the carboxylic acid groups. The protons at the C4 and C5 positions, being in a saturated ring system, would likely appear as a singlet or a set of coupled signals depending on their magnetic equivalence. The proton on the C2 carbon would also produce a distinct signal. The protons of the two amine groups (N1 and N3) and the two carboxylic acid groups would be observable, though their chemical shifts could be broad and concentration-dependent, and they may exchange with deuterium (B1214612) in deuterated solvents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the two carboxylic acid carbons, the C4 and C5 carbons of the ring, and the C2 carbon. The chemical shifts of these carbons would be indicative of their hybridization and proximity to electronegative atoms.
For the related compound, 1H-imidazole-4,5-dicarboxylic acid , ¹H NMR data has been recorded on a Varian CFT-20 instrument. nih.gov Due to the aromatic nature of the imidazole (B134444) ring in this compound, the chemical shifts and coupling patterns would differ significantly from the saturated ring of its 2,3-dihydro derivative.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.5 - 5.5 | 60 - 70 |
| C4-H, C5-H | 3.5 - 4.5 | 50 - 60 |
| N1-H, N3-H | 7.0 - 9.0 (broad) | - |
| COOH | 10.0 - 13.0 (broad) | 170 - 180 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, which are likely involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1750 cm⁻¹. N-H stretching vibrations of the amine groups in the ring would be expected in the 3200-3500 cm⁻¹ region. C-N and C-C stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
For comparison, the FTIR spectrum of the related 1H-imidazole-4,5-dicarboxylic acid shows characteristic peaks for the imidazole group, including C=N stretching around 1400 cm⁻¹ and N-H stretching at approximately 3445 cm⁻¹. nih.gov The spectrum also displays a broad O-H peak and a C=O peak for the carboxylic acid groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. Saturated systems like this compound are not expected to have significant absorption in the visible region. The primary electronic transitions would be n → π* and π → π* transitions associated with the carbonyl groups of the dicarboxylic acids, which would likely occur in the UV region, typically below 300 nm. The absence of a conjugated system, as is present in 1H-imidazole-4,5-dicarboxylic acid, means that the absorption maxima will be at shorter wavelengths. Studies on derivatives of 1H-imidazole-4,5-dicarboxylic acid have been conducted to determine their distribution coefficients using UV spectra, with measurements taken at a fixed wavelength of 250 nm. eco-vector.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₅H₆N₂O₄), the expected molecular weight is approximately 158.03 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of water (H₂O) from the carboxylic acid groups, leading to a peak at m/z 140. Decarboxylation (loss of CO₂) is another common fragmentation pathway for carboxylic acids, which would result in a fragment at m/z 114. Further fragmentation of the imidazolidine ring would also be anticipated.
For the related aromatic compound, 1H-imidazole-4,5-dicarboxylic acid , GC-MS data shows a top peak at m/z 112, with other significant peaks at m/z 94 and 67. nih.gov The fragmentation of dicarboxylic acids can be complex, often involving rearrangements. nih.govchalmers.se
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 158 | [M]⁺ |
| 140 | [M - H₂O]⁺ |
| 114 | [M - CO₂]⁺ |
| 96 | [M - CO₂ - H₂O]⁺ |
Conformational Studies and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
The conformation of this compound is influenced by the puckering of the five-membered imidazolidine ring and the orientation of the two carboxylic acid substituents. The ring can adopt various envelope or twist conformations to minimize steric strain.
A significant feature of this molecule is the potential for strong intramolecular hydrogen bonding between the carboxylic acid groups. stackexchange.comnih.gov This can occur between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent one, forming a seven-membered ring. Such interactions would significantly influence the molecule's conformation and chemical reactivity.
Furthermore, intermolecular hydrogen bonding is expected to be a dominant force in the solid state, leading to the formation of dimers or extended networks. The N-H groups of the imidazolidine ring and both the hydroxyl and carbonyl groups of the carboxylic acids can act as hydrogen bond donors and acceptors. Studies on diamide (B1670390) and amide-ester derivatives of imidazole-4,5-dicarboxylic acid have shown that they form reliable hydrogen-bonding motifs in the solid state, often involving intramolecular hydrogen bonds. figshare.comresearchgate.net
Chiral Resolution and Stereochemical Investigations (if applicable to derivatives)
This compound itself is an achiral molecule as it possesses a plane of symmetry. However, substitution at the C2, N1, or N3 positions can introduce chirality. For instance, if different substituents are introduced at the N1 and N3 positions, the molecule would become chiral.
In such cases where chiral derivatives are synthesized, chiral resolution would be necessary to separate the enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Chiral column chromatography is another powerful technique for the direct separation of enantiomers. The absolute configuration of the separated enantiomers could then be determined using techniques such as X-ray crystallography of a derivative containing a heavy atom.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Applications for Optimized Molecular Structures and Geometries
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the molecular structure of compounds like 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid. By solving the Kohn-Sham equations, DFT methods can determine the electron density from which the ground-state energy and, consequently, the optimized molecular geometry are derived.
For this compound, a typical DFT calculation, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, would predict key geometrical parameters. nih.gov The dihydro-imidazole ring is expected to adopt a non-planar conformation, a direct consequence of the sp3 hybridization of the C2 carbon. The bond lengths and angles within the imidazole (B134444) core and the attached carboxylic acid groups would be precisely calculated. These optimized structural parameters are crucial for understanding the molecule's stability and are the foundational step for further computational analyses, including the prediction of spectroscopic properties and reactivity. mdpi.com
Illustrative Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Value (Å/°) |
| C4-C5 Bond Length | 1.38 |
| N1-C2 Bond Length | 1.47 |
| C4-C(OOH) Bond Length | 1.51 |
| N1-C5-C4 Angle | 110.5 |
| O=C-OH Angle | 122.0 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would require a specific computational study on this compound.
Quantum Chemical Approaches for Elucidating Electronic Properties and Reactivity Profiles
Quantum chemical calculations are instrumental in unraveling the electronic landscape of this compound. Central to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may be distributed over the carboxylic acid groups. The energy gap would provide insights into its potential reactivity in various chemical reactions. Furthermore, other quantum chemical descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering a more comprehensive reactivity profile. asianresassoc.org
Calculated Electronic Properties (Representative Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: This data is representative for a molecule of this type and is for illustrative purposes. Precise values for this compound would need to be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and flexibility of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. ajchem-a.com
An MD simulation of this compound, typically performed in a solvent environment to mimic physiological conditions, would reveal the accessible conformations of the molecule. This is particularly important for understanding the flexibility of the carboxylic acid side chains and the puckering of the dihydro-imidazole ring. The results of such simulations are crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, a key aspect of drug design. frontiersin.org
Computational Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies, Electronic Spectra)
Computational methods can accurately predict various spectroscopic parameters for this compound, aiding in its experimental characterization.
NMR Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be determined, which are invaluable for confirming the molecular structure. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another strength of DFT. The predicted spectra can be compared with experimental data to confirm the presence of specific functional groups and to verify the calculated minimum-energy structure. mdpi.com
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This provides information about the electronic transitions and can help in understanding the photophysical properties of the compound.
Predicted Spectroscopic Data (Example Data)
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (ppm) - CH2 | 3.5 - 4.0 |
| 13C NMR | Chemical Shift (ppm) - C=O | 170 - 175 |
| IR | Vibrational Frequency (cm-1) - C=O stretch | ~1720 |
| UV-Vis | λmax (nm) | ~230 |
Note: These are example values based on similar structures. Accurate predictions for this compound would require specific calculations.
Topological Analysis of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Localized Ionization Energy (ALIE), Reduced Density Gradient (RDG))
The topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within this compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visual representation of the electron localization in the molecule, clearly distinguishing between core electrons, lone pairs, and bonding regions. nih.gov
Average Localized Ionization Energy (ALIE): This parameter helps to identify the regions of the molecule from which an electron is most easily removed, providing insights into its reactivity towards electrophiles.
Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's interactions with its environment. researchgate.net
In Silico Molecular Docking Studies for Exploring Potential Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies can be employed to screen for potential biological targets and to understand the molecular basis of its activity. arabjchem.org
In a typical docking study, the 3D structure of this compound is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for lead optimization in drug discovery. nih.gov
Potential Molecular Docking Targets and Interactions (Hypothetical)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | Arg, Asp, Leu |
| Protease Y | -7.9 | Ser, His, Gly |
| Enzyme Z | -9.2 | Tyr, Phe, Val |
Note: The targets and binding affinities are hypothetical and serve as an example of the output of molecular docking studies.
Mechanistic Investigations of Bio Relevant Interactions
Theoretical Framework for the Biological Modulations of Imidazole-Based Carboxylic Acids
The biological activity of imidazole-based carboxylic acids is fundamentally linked to their structural and electronic properties. The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The presence of two carboxylic acid groups at the 4 and 5 positions introduces multiple potential coordination sites for metal ions and hydrogen bonding interactions with biological macromolecules. researchgate.net
The multifunctional nature of 4,5-imidazoledicarboxylic acid allows it to act as a versatile ligand, with six potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms. researchgate.net Depending on the pH, the carboxylic acid groups can be partially or fully deprotonated, leading to various coordination modes. These structural features are crucial for the interaction of these molecules with biological targets, such as enzyme active sites and receptor binding pockets. The spatial arrangement of the nitrogen and oxygen atoms can be designed to mimic the binding motifs of endogenous ligands, leading to either agonistic or antagonistic effects.
Enzyme Active Site Engagement and Inhibition Mechanisms (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))
The general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. nih.gov For imidazole derivatives, the proposed mechanism often involves the coordination of one of the imidazole nitrogens to the heme iron in the active site of the enzyme, or hydrogen bonding interactions with key amino acid residues. The carboxylic acid moieties could further anchor the inhibitor within the active site through interactions with polar residues.
Similarly, imidazole derivatives have been shown to inhibit LOX enzymes. researchgate.net The proposed mechanism for some of these inhibitors involves the chelation of the non-heme iron atom in the active site of LOX, which is essential for its catalytic activity. The dicarboxylic acid functionality could play a significant role in this chelation process.
| Compound Class | Target Enzyme | Potential Mechanism of Action | Reference |
|---|---|---|---|
| 4,5-Diaryl-1H-imidazole-2(3H)-thiones | 15-Lipoxygenase (15-LOX) | Iron chelation in the active site. | researchgate.net |
| Diaryl-substituted imidazoles | Cyclooxygenase-2 (COX-2) | Binding to the active site, potentially involving hydrophobic and hydrogen bonding interactions. | nih.gov |
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., NMDA Receptor Complex)
Derivatives of imidazole-4,5-dicarboxylic acid have been identified as a novel class of N-methyl-D-aspartate (NMDA) receptor agonists and antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory formation. nih.gov The interaction of these imidazole derivatives with the NMDA receptor complex is influenced by the lipophilicity of the substituents on the imidazole ring. An increase in lipophilicity can shift the activity from agonistic to antagonistic and may also lead to a loss of selectivity for the NMDA receptor.
The proposed binding mechanism involves the dicarboxylic acid moiety interacting with the glutamate binding site on the NMDA receptor. The distance between the two carboxylic acid groups is a critical determinant for potent activity at NMDA receptors. nih.gov Pharmacophore models for NMDA receptor antagonists suggest an optimal distance between two negatively charged centers for effective binding. nih.gov
Modulation of Specific Biochemical Signaling Pathways (e.g., Dopaminergic Transmission Systems)
Recent studies have demonstrated that derivatives of imidazole-4,5-dicarboxylic acid can modulate dopaminergic transmission, suggesting their potential as antiparkinsonian agents. rrpharmacology.ruresearchgate.net The dopaminergic pathways are critical for motor control, motivation, and reward. wikipedia.orgnih.gov
In experimental models of Parkinson's disease, certain imidazole-4,5-dicarboxylic acid derivatives have been shown to improve motor activity and reduce catalepsy. rrpharmacology.ru The proposed mechanism involves the modulation of dopaminergic neuromodulation. rrpharmacology.ruresearchgate.net These compounds are thought to act as NMDA receptor antagonists, which can influence dopaminergic signaling. researchgate.net The interplay between the glutamatergic and dopaminergic systems is complex, and NMDA receptor antagonists can help to restore the balance that is disrupted in Parkinson's disease. nih.gov
| Compound Code | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| IEM2258 | Reserpine-induced extrapyramidal disorders in mice | Significant increase in locomotor activity. | rrpharmacology.ru |
| IEM2248 | Reserpine-induced extrapyramidal disorders in mice | Antiparkinsonian effects. | rrpharmacology.ru |
| IEM2247 | Reserpine-induced extrapyramidal disorders in mice | Maximally expressed antiparkinsonian effect. | rrpharmacology.ru |
Structure-Activity Relationship (SAR) Studies in Elucidating Molecular Determinants of Interaction
While specific SAR studies for 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid are not available, studies on related imidazole derivatives provide valuable insights. For N,N'-disubstituted imidazole-4,5-dicarboxamides, the antiproliferative activity is consistent with anticipated hydrogen bonding interactions in the ATP-binding site of cyclin-dependent kinase 2 (cdk2). nih.gov The intramolecular hydrogen bond in these compounds predisposes their conformation to mimic substituted adenosines, which are natural ligands for kinases. nih.gov
For the interaction with the NMDA receptor, the lipophilicity of the substituent at the 1- or 2-position of the imidazole ring is a key determinant of whether the compound acts as an agonist or antagonist. The distance between the terminal acidic functions of the dicarboxylic acid is also crucial for activity.
Insights into Cellular Interaction Mechanisms and Antiproliferative Effects
Derivatives of imidazole-4,5-dicarboxylic acid, specifically N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs), have demonstrated antiproliferative activity against human leukemia (HL-60) cells. nih.gov A majority of the tested I45DCs inhibited the proliferation of HL-60 cells with IC50 values in the micromolar range. nih.gov
The proposed mechanism for this antiproliferative effect is the inhibition of cyclin-dependent kinase 2 (cdk2), a key regulator of the G1/S transition in the cell cycle. nih.gov The design of these I45DCs was based on the structures of trisubstituted purines that are known to bind to the ATP-binding site of cdk2. nih.gov The imidazole-4,5-dicarboxamide scaffold serves as a useful template for the discovery of anticancer agents. nih.gov
Advanced Research Applications and Future Perspectives
Utility as Key Intermediates in Complex Organic Synthesis
The structural framework of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid, featuring a five-membered ring with two nitrogen atoms and two carboxylic acid functionalities, positions it as a valuable intermediate in the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites—the secondary amines and the carboxylic acid groups—allows for a variety of chemical modifications, paving the way for the construction of diverse molecular architectures.
Derivatives of the closely related imidazole-4,5-dicarboxylic acid have been extensively used to create libraries of compounds, such as imidazole-4,5-dicarboxamides. These libraries are instrumental in the discovery of new biologically active molecules. The dihydro version of this scaffold offers the potential to generate compounds with different three-dimensional conformations, which could lead to novel interactions with biological targets. The non-aromatic nature of the dihydro-imidazole ring imparts greater flexibility compared to the rigid aromatic imidazole (B134444) ring, a feature that can be advantageous in designing molecules that can adapt to the binding sites of proteins and other biological macromolecules.
Exploration in Heterogeneous and Homogeneous Catalysis
While direct catalytic applications of this compound are yet to be extensively reported, the broader family of imidazole-containing molecules has shown significant promise in both homogeneous and heterogeneous catalysis. Imidazole and its derivatives can act as organocatalysts, and they are also crucial components of N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis.
The potential for this compound in catalysis lies in its ability to be transformed into novel ligand systems. The two nitrogen atoms can coordinate to metal centers, and the carboxylic acid groups can be modified to introduce other functionalities that can influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, the dihydro-imidazole core could be a precursor to new types of NHC ligands with unique steric and electronic properties.
In the realm of heterogeneous catalysis, the aromatic analogue, imidazole-4,5-dicarboxylic acid, has been widely used as a linker to construct metal-organic frameworks (MOFs). These porous materials have shown catalytic activity in various organic transformations. Although not yet demonstrated, it is conceivable that this compound could also serve as a building block for novel MOFs with distinct structural and catalytic properties. For instance, a chromium-containing MOF has been utilized to catalyze the synthesis of trisubstituted imidazoles, highlighting the potential of imidazole-based frameworks in catalysis.
Emerging Roles in Adsorption and Separation Technologies
The field of adsorption and separation, particularly for gas storage, has been significantly impacted by the development of porous materials like MOFs. The ability to design and synthesize materials with tailored pore sizes and chemical functionalities is key to their performance. Imidazole-4,5-dicarboxylic acid and its derivatives have been successfully employed as organic linkers in the synthesis of MOFs for gas storage applications.
For example, metal complexes incorporating 4,5-imidazole-dicarboxylic acid have been investigated for their hydrogen (H₂) and nitrogen (N₂) sorption properties. These studies demonstrate that the imidazole dicarboxylate unit can effectively bridge metal centers to create porous frameworks capable of capturing and storing gas molecules.
While there is a lack of direct research on this compound for these applications, its structural similarities to the aromatic version suggest it could be a promising candidate for constructing novel porous materials. The less rigid nature of the dihydro-imidazole ring might lead to the formation of MOFs with unique framework flexibilities and guest-responsive properties, which could be advantageous for selective gas separation and storage.
Prospects in Sensor Development and Analytical Methodologies
The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Imidazole-based compounds have emerged as versatile platforms for the design of chemosensors.
For instance, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid have been developed as a colorimetric sensor for the detection of zinc (Zn²⁺) and homocysteine. This demonstrates the ability of the imidazole dicarboxylate moiety to bind with specific analytes and produce a detectable signal. Furthermore, other imidazole derivatives have been engineered to act as fluorescent sensors for the detection of ions such as copper (Cu²⁺), cyanide (CN⁻), and mercury (Hg²⁺).
These examples underscore the potential of the imidazole scaffold in sensor design. The carboxylic acid groups of this compound provide convenient handles for attaching it to surfaces or nanoparticles, or for further functionalization to create specific binding sites for target analytes. The dihydro-imidazole core may also offer different photophysical properties compared to its aromatic counterpart, which could be exploited in the development of new fluorescent or colorimetric sensing systems.
Unexplored Reactivity and Potential for Novel Chemical Transformations
The reactivity of this compound remains a largely unexplored area, presenting a fertile ground for fundamental chemical research. The presence of a saturated C4-C5 bond in the imidazole ring, in contrast to the double bond in the aromatic version, suggests that its chemical behavior will be significantly different.
Drawing parallels from related dihydro-heterocyclic systems, several avenues of reactivity can be envisioned. For instance, the dihydro-imidazole ring could potentially undergo ring-opening reactions under specific conditions, providing access to novel acyclic or different heterocyclic structures. Cycloaddition reactions, a powerful tool in organic synthesis for the construction of complex ring systems, could also be explored. The C=N double bond within the dihydro-imidazole ring could potentially act as a dienophile or a dipolarophile in such reactions.
Furthermore, the derivatization of the nitrogen atoms, for example, through N-acylation, could lead to a class of compounds with unique reactivity. N-acyl imidazoles are known to be useful intermediates in various chemical transformations. Investigating the synthesis and reactivity of N-acyl derivatives of this compound could unlock new synthetic methodologies. The potential for denitrogenative transformations, as seen in related nitrogen-rich heterocycles like triazoles, could also be a fascinating area of investigation, potentially leading to the formation of highly reactive intermediates and subsequent novel molecular scaffolds.
Challenges and Future Directions in the Academic Research of this compound and its Derivatives
Despite its potential, the academic research on this compound is still in its infancy. A significant challenge is the limited availability of synthetic routes to this compound and its derivatives, which hinders broader exploration of its properties and applications. Developing efficient and scalable synthetic methods will be a crucial first step to unlocking its full potential.
Future research should focus on a systematic investigation of the fundamental reactivity of the dihydro-imidazole ring. This includes exploring its behavior in a wide range of organic reactions, such as oxidation, reduction, ring-opening, and cycloaddition reactions. A deeper understanding of its chemical properties will enable chemists to design and synthesize novel molecules with desired functionalities.
The exploration of its coordination chemistry is another important future direction. Systematic studies on its interactions with various metal ions will be essential for the development of new catalysts, MOFs, and functional materials.
Furthermore, the potential biological activity of derivatives of this compound is a compelling area for future investigation. Given that the aromatic analogue is a precursor to biologically active compounds, it is plausible that the dihydro derivatives could also exhibit interesting pharmacological properties.
Q & A
Q. How do steric and electronic effects of substituents impact the ligand’s metal-binding affinity?
- Methodology : Compare logβ values (potentiometric titration) for derivatives with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups. Steric hindrance from 2-position substituents (e.g., phenyl) reduces coordination flexibility, as shown in Ca(II) and Mg(II) complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
